2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE
Overview
Description
Preparation Methods
The synthesis of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE typically involves the condensation of a quinoline derivative with a thiazole precursor . One common synthetic route includes the reaction of 4-hydroxyquinolin-2(1H)-one with 3-halo-1-alkynes . The reaction conditions often require the use of a strong base and a suitable solvent, such as benzene, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE can be compared with other thiazoloquinoline derivatives, such as:
- 1-(4-NITROPHENYL)-5-OXO-4-PR-4H,5H-(1,3)THIAZOLO(3,2-A)QUINAZOLIN-10-IUM IODIDE
- 2-PHENYL(1,3)THIAZOLO(3,2-A)QUINOLIN-10-IUM-1-OLATE These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific phenyl and thiazoloquinoline configuration, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-a]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NOS/c19-17-16(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)18(15)17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKWXOFYVAAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C=CC4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355387 | |
Record name | ST50563768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43091-21-0 | |
Record name | NSC303525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50563768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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